2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Catalog No.
S12630657
CAS No.
M.F
C14H17NO4S
M. Wt
295.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidote...

Product Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxothiolan-3-yl)acetamide

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

InChI

InChI=1S/C14H17NO4S/c16-14(15-12-4-6-20(17,18)9-12)8-10-1-2-11-3-5-19-13(11)7-10/h1-2,7,12H,3-6,8-9H2,(H,15,16)

InChI Key

HOKQHXACELTPIH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CC2=CC3=C(CCO3)C=C2

The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic molecule characterized by its unique structure, which combines elements of benzofuran and tetrahydrothiophene. This compound features a benzofuran moiety, known for its aromatic properties and presence in various biologically active compounds, and a tetrahydrothiophene ring that introduces sulfur into the structure, enhancing its potential reactivity and biological activity.

The molecular formula of this compound is C13H15N1O3SC_{13}H_{15}N_{1}O_{3}S, and it has a molecular weight of approximately 273.33 g/mol. The presence of functional groups such as amides and dioxides suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can be attributed to the following functional groups:

  • Amide Group: This group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Dioxo Group: The dioxo functionality may participate in redox reactions or act as a site for nucleophilic attack.
  • Benzofuran Moiety: The aromatic nature of this part of the molecule allows for electrophilic substitution reactions.

These reactions highlight the compound's potential for further derivatization and functionalization in synthetic organic chemistry.

  • Antimicrobial Activity: Benzofurans have been reported to exhibit activity against various bacterial strains.
  • Anti-inflammatory Properties: Some derivatives show promise in reducing inflammation.
  • Cytotoxic Effects: Certain benzofuran compounds have demonstrated cytotoxicity against cancer cell lines.

Further studies are necessary to elucidate the specific biological activities of this compound.

Synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can be approached through multi-step synthetic routes involving:

  • Formation of Benzofuran: Starting from appropriate phenolic precursors, benzofurans can be synthesized via cyclization reactions.
  • Tetrahydrothiophene Synthesis: This may involve the reaction of thiol compounds with alkenes or alkynes under acidic conditions.
  • Amidation Reaction: The final step typically involves coupling the benzofuran derivative with an acetamide derivative using reagents such as coupling agents (e.g., EDC or DCC) to form the desired amide bond.

The potential applications for 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide include:

  • Pharmaceutical Development: Given its structural features, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Material Science: Its unique properties might be explored in creating novel materials with specific electronic or optical characteristics.

Interaction studies involving this compound could focus on:

  • Protein Binding Assays: To determine how well the compound interacts with various biological macromolecules.
  • Enzyme Inhibition Studies: Assessing whether it inhibits specific enzymes that are involved in disease pathways.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells and its subsequent biological effects.

Such studies would provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-MethylbenzofuranBenzofuran coreAntimicrobialSimpler structure without sulfur
N-(4-Hydroxyphenyl)acetamideAmide groupAnalgesicLacks aromatic heterocycle
5-MethylthiazoleThiazole ringAntifungalDifferent heterocyclic framework

These comparisons illustrate that while there are similarities among these compounds regarding their core structures or functional groups, each possesses unique attributes that may influence their biological activities and applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

295.08782920 g/mol

Monoisotopic Mass

295.08782920 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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